7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant potential in medicinal chemistry. The compound’s structure includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aminopyrazoles with various electrophiles such as chalcones, enaminonitriles, or unsaturated ketones . The reaction conditions often include the use of catalysts like iodine (I2) to facilitate the cyclization and functionalization processes . Industrial production methods may employ similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms in the structure makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Scientific Research Applications
7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For instance, it may act as a kinase inhibitor, interfering with signal transduction pathways that are crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds in the pyrazolo[1,5-a]pyrimidine family include zaleplon, indiplon, and ocinaplon, which are known for their sedative and anxiolytic effects . Compared to these compounds, 7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibits a broader range of biological activities and potential therapeutic applications. Its unique structure, particularly the presence of the furyl and phenylsulfanyl groups, contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
7-(furan-2-yl)-N-(2-phenylsulfanylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c28-23(26-18-9-4-5-11-21(18)30-16-7-2-1-3-8-16)17-15-25-27-19(12-13-24-22(17)27)20-10-6-14-29-20/h1-15H,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRQWDSKYNWHLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=C4N=CC=C(N4N=C3)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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